molecular formula C13H17N3O4 B13854727 Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone

Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone

Cat. No.: B13854727
M. Wt: 279.29 g/mol
InChI Key: FCTPJLPLVYPRIA-DHDCSXOGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone typically involves the reaction of ethyl pyruvate with 3-formylamino-4-methoxyphenylhydrazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at a low temperature to ensure the stability of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The compound is then purified and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Ethyl Pyruvate-3-formylamino-4-methoxyphenylhydrazone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazones.

    Substitution: Formation of substituted hydrazones with various functional groups.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit key inflammatory cytokines sets it apart from other similar compounds .

Properties

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-formamido-4-methoxyphenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C13H17N3O4/c1-4-20-13(18)9(2)15-16-10-5-6-12(19-3)11(7-10)14-8-17/h5-8,16H,4H2,1-3H3,(H,14,17)/b15-9-

InChI Key

FCTPJLPLVYPRIA-DHDCSXOGSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=C(C=C1)OC)NC=O)/C

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)NC=O)C

Origin of Product

United States

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